Pyrimidine, 2-(ethylthio)-4-methyl-

Catalog No.
S15692993
CAS No.
61767-95-1
M.F
C7H10N2S
M. Wt
154.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 2-(ethylthio)-4-methyl-

CAS Number

61767-95-1

Product Name

Pyrimidine, 2-(ethylthio)-4-methyl-

IUPAC Name

2-ethylsulfanyl-4-methylpyrimidine

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c1-3-10-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3

InChI Key

UMWCDWFRCQLEMU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC(=N1)C

Pyrimidine, 2-(ethylthio)-4-methyl- is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features an ethylthio group at position 2 and a methyl group at position 4 of the pyrimidine ring, which contributes to its unique chemical properties. This compound belongs to the class of pyrimidine derivatives, which are known for their significance in various fields of chemistry and biology.

  • Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to yield the corresponding pyrimidine derivative by removing the ethylthio group, often using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionNucleophiles such as amines, thiols, or halides

The biological activity of Pyrimidine, 2-(ethylthio)-4-methyl- has garnered attention for its potential therapeutic applications. Research indicates that this compound exhibits:

  • Antimicrobial Properties: It has shown effectiveness against various microbial strains.
  • Anticancer Activities: Preliminary studies suggest that it may inhibit cancer cell growth by interacting with specific molecular targets.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various diseases .

Several methods have been developed for the synthesis of Pyrimidine, 2-(ethylthio)-4-methyl-. A common approach involves the reaction of 2-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are utilized to enhance yield and purity .

Pyrimidine, 2-(ethylthio)-4-methyl- has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential use in drug development and as a scaffold for designing new therapeutic agents.
  • Materials Science: It is utilized in developing materials with specific electronic or optical properties .

The interaction of Pyrimidine, 2-(ethylthio)-4-methyl- with biological targets is an area of active research. Studies have focused on its mechanism of action, particularly how it binds to enzymes or receptors to exert its effects. For instance, it may inhibit enzyme activity by binding at active sites, thereby blocking their function. The specific pathways involved can vary based on the biological context and target nature .

Pyrimidine, 2-(ethylthio)-4-methyl- can be compared with other similar compounds that share structural characteristics:

  • Pyrimidine, 2-(methylthio)-4-methyl-
  • Pyrimidine, 2-(ethylthio)-5-methyl-
  • Pyrimidine, 2-(ethylthio)-4-ethyl-

Uniqueness

The unique combination of the ethylthio and methyl groups at specific positions on the pyrimidine ring gives Pyrimidine, 2-(ethylthio)-4-methyl- distinct chemical and biological properties. This differentiation allows it to exhibit unique reactivity patterns and biological activities compared to its analogs .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

154.05646950 g/mol

Monoisotopic Mass

154.05646950 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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